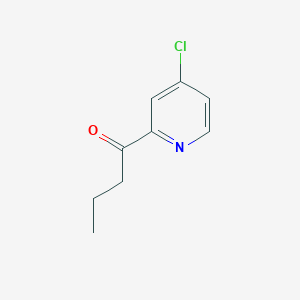
1-(4-Chloro-2-pyridinyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-pyridinyl)-1-butanone is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a butanone group attached to the 1-position. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 1-(4-Chloro-2-pyridinyl)-1-butanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use advanced catalysts and optimized reaction parameters to achieve high purity and yield of this compound .
化学反应分析
1-(4-Chloro-2-pyridinyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-chloro-2-pyridinecarboxylic acid, while reduction with sodium borohydride can produce 1-(4-chloro-2-pyridinyl)-1-butanol .
科学研究应用
1-(4-Chloro-2-pyridinyl)-1-butanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-(4-Chloro-2-pyridinyl)-1-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cellular functions and responses .
相似化合物的比较
1-(4-Chloro-2-pyridinyl)-1-butanone can be compared with other similar compounds, such as:
4-Chloro-2-pyridinecarboxaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-(4-Chloro-2-pyridinyl)-1-butanol: This is a reduced form of this compound and exhibits different reactivity and applications.
4-Chloro-2-pyridinecarboxylic acid: This is an oxidized derivative of this compound and is used in different chemical and industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
1-(4-chloropyridin-2-yl)butan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)8-6-7(10)4-5-11-8/h4-6H,2-3H2,1H3 |
InChI 键 |
LZSNKQYNLLFJGP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=NC=CC(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)
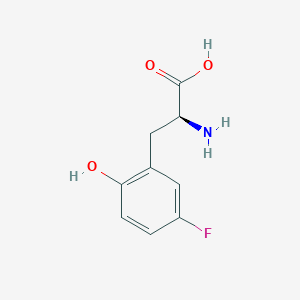

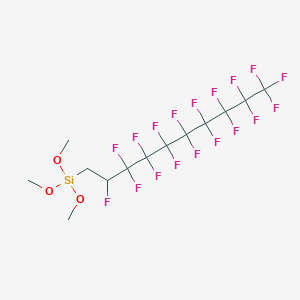
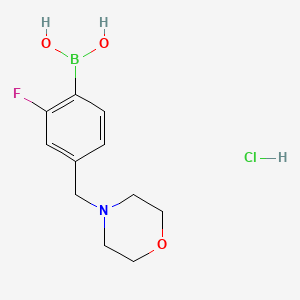
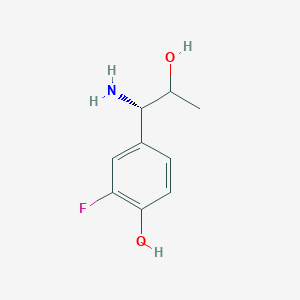
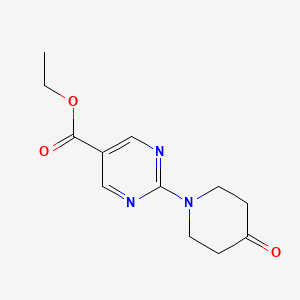
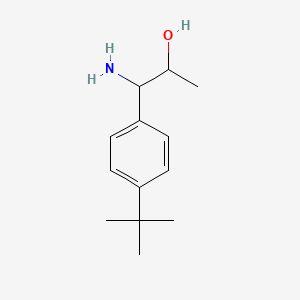
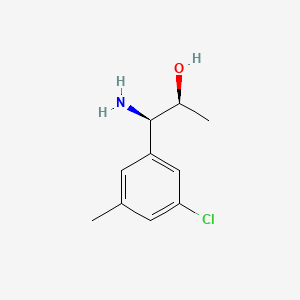
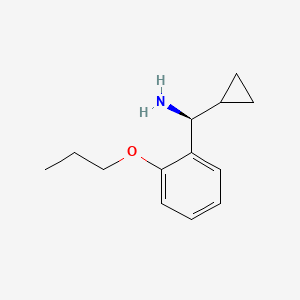
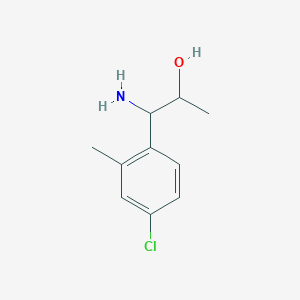

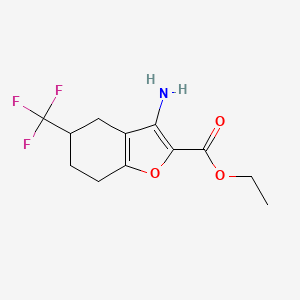
![6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13046325.png)
